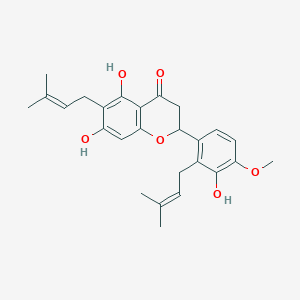
Antiarone H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiarone H ist eine Verbindung, die zur Klasse der Aurone gehört, einer Art von Flavonoiden. Aurone sind bekannt für ihre vielfältigen biologischen Aktivitäten und kommen in verschiedenen Pflanzen vor.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Antiarone H umfasst typischerweise die Verwendung von substituierten Aldehyden zur Herstellung von Prenylierungs-Aldol-Produkten. Diesem Schritt folgt eine ene-artige intramolekulare Cyclisierung, um die Kernstruktur der Verbindung zu bilden. Der Schlüsselschritt dieser Synthese wird durch Indiumtrichlorid-Tetrahydrat (InCl₃·4H₂O) vermittelt, das die Bildung von tertiären Alkoholen erleichtert .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Antiarone H unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe in der Verbindung durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reagenzien sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxid-Ionen, Ammoniak).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion zu Alkoholen oder Kohlenwasserstoffen führen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung für die Untersuchung der Reaktivität und Synthese von Auron verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antioxidative, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und neurodegenerativer Erkrankungen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkungen durch die Modulation von Signalwegen ausübt, die an Zellwachstum, Apoptose und Entzündungen beteiligt sind. Die spezifischen molekularen Zielstrukturen und Signalwege können Enzyme, Rezeptoren und Transkriptionsfaktoren umfassen, die diese Prozesse regulieren .
Wissenschaftliche Forschungsanwendungen
Antiarone H has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and synthesis of aurones.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Antiarone H involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation. The specific molecular targets and pathways may include enzymes, receptors, and transcription factors that regulate these processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Antiarone A: Ein weiteres Aurone mit ähnlichen chemischen Eigenschaften und biologischen Aktivitäten.
Antiarone K: Eine eng verwandte Verbindung mit einer ähnlichen Struktur und einem ähnlichen Syntheseweg.
Renifolin F: Eine Verbindung mit einer ähnlichen Kernstruktur und biologischen Aktivitäten.
Einzigartigkeit von Antiarone H
This compound ist durch sein spezifisches Substitutionsschema und die daraus resultierenden chemischen Eigenschaften einzigartig
Eigenschaften
CAS-Nummer |
130756-21-7 |
|---|---|
Molekularformel |
C26H30O6 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3 |
InChI-Schlüssel |
HHUBHYQGRICPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















